molecular formula C10H16N2O2S B1443919 Ethyl 5-(tert-butylamino)thiazole-4-carboxylate CAS No. 1341132-68-0

Ethyl 5-(tert-butylamino)thiazole-4-carboxylate

Cat. No. B1443919
M. Wt: 228.31 g/mol
InChI Key: DWIWSYRIKASWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(tert-butylamino)thiazole-4-carboxylate is a chemical compound with the molecular formula C10H16N2O2S . It is used as a building block in research .


Synthesis Analysis

While specific synthesis methods for Ethyl 5-(tert-butylamino)thiazole-4-carboxylate were not found in the search results, 2-aminothiazoles, a similar class of compounds, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(tert-butylamino)thiazole-4-carboxylate consists of an ethyl group, a tert-butylamino group, and a thiazole ring with a carboxylate group .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiazoles and their derivatives have been found to exhibit a wide range of biological activities . They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
    • They have pharmaceutical and biological activities that include antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
    • Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
  • Antimicrobial Agents

    • Thiazole derivatives have shown potential as antimicrobial agents . They exhibit vibrant biological activity, including antibacterial, antiprotozoal, antitubercular, and antifungal properties .
    • They are also effective against infections of animals with parasitic worms (anthelmintic) and are active against amyloid plaques, which are brain lesions linked to Alzheimer’s disease .
  • Industrial Applications

    • Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
    • They are also used in the synthesis of various pharmaceuticals and bioactive molecules .
  • Cancer Treatment

    • Thiazole derivatives have been used in the development of anticancer drugs . For example, tiazofurin is a thiazole derivative that has been used in cancer treatment .
  • Anti-Inflammatory Drugs

    • Thiazole derivatives have been used in the development of anti-inflammatory drugs . For example, meloxicam is a thiazole derivative that has been used as an anti-inflammatory drug .
  • Antidepressant Drugs

    • Thiazole derivatives have been used in the development of antidepressant drugs . For example, pramipexole is a thiazole derivative that has been used as an antidepressant drug .
  • Anticonvulsant Agents

    • Thiazole derivatives have been associated with anticonvulsant activities . They can be used in the treatment of seizures .
  • Antiviral Agents

    • Thiazole derivatives have shown potential as antiviral agents . They can be used in the treatment of viral infections .
  • Antimalarial Agents

    • Thiazole derivatives have been associated with antimalarial activities . They can be used in the treatment of malaria .
  • Hypertension Treatment

    • Thiazole derivatives have been used in the treatment of hypertension . They can help in managing high blood pressure .
  • Schizophrenia Treatment

    • Thiazole derivatives have been used in the treatment of schizophrenia . They can help in managing symptoms of this mental disorder .
  • Pain Management

    • Thiazole derivatives have been used for the treatment of pain . They can act as fibrinogen receptor antagonists with antithrombotic activity .

properties

IUPAC Name

ethyl 5-(tert-butylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-5-14-9(13)7-8(15-6-11-7)12-10(2,3)4/h6,12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIWSYRIKASWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(tert-butylamino)thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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